2-Methoxy-4-(oxetan-3-yloxy)aniline
Overview
Description
“2-Methoxy-4-(oxetan-3-yloxy)aniline” is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol. It is a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .
Synthesis Analysis
The synthesis of anilines, including “2-Methoxy-4-(oxetan-3-yloxy)aniline”, can be achieved through various methods. One common method involves the nucleophilic substitution of aryl halides . Another approach is the ring expansion of an unsubstituted epoxide, which requires moderate heating and is sensitive to epoxide substitution .Molecular Structure Analysis
The InChI code for “2-Methoxy-4-(oxetan-3-yloxy)aniline” is 1S/C10H13NO2/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9H,5-6,11H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with an amino group and a methoxy group, and an oxetane ring attached through an ether linkage .Scientific Research Applications
Docking and QSAR Studies
Research involving aniline derivatives, such as 2-methoxy-4-(oxetan-3-yloxy)aniline, includes docking and quantitative structure–activity relationship (QSAR) studies. These studies involve analyzing molecular features contributing to inhibitory activity, using methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) with topological vectors. Such research is crucial in understanding the orientations and active conformations of inhibitors in drug design (Caballero et al., 2011).
Electrochemical Oxidation Studies
Aniline derivatives are also studied in electrochemical oxidation to understand nucleophilic attack sites and product formation. This type of research can be crucial in applications like electroanalytical chemistry and material science (Speiser et al., 1983).
Synthesis and Antimicrobial Activity
The synthesis of novel compounds from aniline derivatives and their antimicrobial activity is another area of research. This includes reacting with primary aromatic amines and investigating the resulting compounds' antimicrobial efficacy, which can be vital in pharmaceutical and medicinal chemistry (Habib et al., 2013).
Applications in Fluorescence Probes and Biological Imaging
Aniline derivatives can be used in the synthesis of compounds with potential applications as fluorescence probes in biological imaging. This is particularly relevant when it comes to compounds that exhibit emissions in the redshift region, which can be crucial in bioimaging and diagnostic fields (Banoji et al., 2022).
Aniline Oxidation in Chemical Synthesis
Aniline oxidation is significant in chemical synthesis, leading to the production of various compounds. Studies in this area focus on the reaction pathways and yields of specific products, contributing to a broader understanding of organic synthesis (Gebhardt et al., 2008).
Wastewater Treatment
In the context of environmental science, the degradation of methoxyanilines in wastewater is a critical area of study. Research into Fenton-like oxidation for hazardous methoxyanilines in aqueous solutions can contribute to better wastewater treatment methodologies, emphasizing public health and environmental protection (Chaturvedi & Katoch, 2020).
Metal-Chelating Applications
Research into metal-chelating compounds like dithiocarbomates, which include methoxyaniline derivatives, is relevant in various industrial, agricultural, and medical applications. These studies often focus on the stability and characterization of metal-ligand coordination (Sekhar et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
properties
IUPAC Name |
2-methoxy-4-(oxetan-3-yloxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-10-4-7(2-3-9(10)11)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNNPULTKVRUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2COC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(oxetan-3-yloxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.